Brevinin-2Eb
Descripción
Brevinin-2Eb is a cationic antimicrobial peptide (AMP) belonging to the brevinin-2 family, originally isolated from skin secretions of Rana species, such as Rana dybowskii. These peptides are part of the innate immune system in amphibians and exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses . Structurally, Brevinin-2Eb is characterized by:
- Length: A 33-amino acid residue peptide.
- Sequence Motifs: A conserved N-terminal region and a C-terminal cyclic heptapeptide domain (Cys-Lys-X-Cys motif), which is critical for membrane interaction and antimicrobial efficacy.
- Physicochemical Properties: Moderate hydrophobicity and a net positive charge (+4 to +6) at physiological pH, enabling electrostatic interactions with negatively charged microbial membranes.
Brevinin-2Eb’s mechanism of action involves disrupting microbial membrane integrity, leading to cell lysis. Its activity is influenced by structural stability, hydrophobicity, and charge distribution .
Propiedades
Bioactividad |
Antibacterial |
|---|---|
Secuencia |
GILDTLKNLAKTAGKGALQGLVKMASCKLSGQC |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural Similarities
Table 1: Sequence Homology of Brevinin-2Eb with Related Peptides
| Peptide Name | Source Species | Length (AA) | Sequence Similarity to Brevinin-2Eb | Key Structural Features |
|---|---|---|---|---|
| Brevinin-2 | Rana spp. | 33 | 45% | Cyclic C-terminal domain; conserved N-terminus |
| Brevinin-2E | Rana esculenta | 33 | 45% | Similar cyclic domain; variations in mid-region |
| Brevinin-2Ea | Rana esculenta | 33 | 36% | Reduced homology in C-terminal loop |
| Gaegurin-2 | Rana rugosa | 33 | 39% | Shared cyclic motif; divergent N-terminal residues |
| Dybowskin-3 | Rana dybowskii | 33 | 39% | High hydrophobicity; analogous membrane-targeting domains |
| Esculentin-2a | Rana esculenta | 37 | 45% (partial alignment) | Extended C-terminal region; additional residues |
Key Findings :
Physicochemical Properties
Table 2: Hydrophobicity and Charge Comparison
| Peptide Name | Mean Hydrophobicity | Hydrophobic Moment | Net Charge (pH 7) |
|---|---|---|---|
| Brevinin-2Eb | 1.20 | 0.95 | +5 |
| Brevinin-2 | 1.18 | 0.92 | +5 |
| Gaegurin-2 | 1.25 | 1.10 | +6 |
| Dybowskin-3 | 1.30 | 1.05 | +4 |
| Esculentin-2a | 1.15 | 0.85 | +5 |
Key Findings :
- Gaegurin-2 and Dybowskin-3 exhibit higher hydrophobicity and hydrophobic moments, enhancing their membrane permeabilization efficiency compared to Brevinin-2Eb .
- Brevinin-2Eb’s moderate hydrophobicity balances antimicrobial activity and cytotoxicity, making it less toxic to mammalian cells than highly hydrophobic analogs like Dybowskin-3 .
Table 3: Antimicrobial Activity (MIC Values in μM)
| Peptide Name | Gram-negative (E. coli) | Gram-positive (S. aureus) | Fungi (C. albicans) |
|---|---|---|---|
| Brevinin-2Eb | 5.0 | 2.5 | 10.0 |
| Brevinin-2 | 4.5 | 2.0 | 8.0 |
| Gaegurin-2 | 3.8 | 1.5 | 6.5 |
| Dybowskin-3 | 2.0 | 1.0 | 5.0 |
| Esculentin-2a | 6.0 | 3.0 | 12.0 |
Key Findings :
Functional Divergences
- Cytotoxicity : Brevinin-2Eb exhibits lower hemolytic activity (HC₅₀ > 50 μM) compared to Dybowskin-3 (HC₅₀ = 25 μM), making it more suitable for therapeutic development .
- Stability : The cyclic C-terminal domain in Brevinin-2Eb enhances protease resistance relative to linear peptides like Japonicin-2CHb .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
